molecular formula C8H6BrClO B015067 2-Bromo-4'-chloroacetophenone CAS No. 536-38-9

2-Bromo-4'-chloroacetophenone

Cat. No.: B015067
CAS No.: 536-38-9
M. Wt: 233.49 g/mol
InChI Key: FLAYZKKEOIAALB-UHFFFAOYSA-N
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Description

4-Chloro-2’-bromoacetophenone is an organic compound with the molecular formula C8H6BrClO. It is a crystalline powder that appears white to pale yellow in color. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other chemicals .

Mechanism of Action

Target of Action

2-Bromo-4’-chloroacetophenone, also known as 2-Bromo-1-(4-chlorophenyl)ethanone, is a brominated derivative of acetophenone Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Mode of Action

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Biochemical Pathways

Α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . These intermediates can participate in various chemical reactions and pathways, leading to the production of a wide range of compounds.

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its absorption and distribution in the body

Result of Action

It’s known that the compound can be used to synthesize 4-chloro-α-bromo-acetophenone , which could potentially have various applications in the production of pharmaceuticals, pesticides, and other chemicals .

Action Environment

The action of 2-Bromo-4’-chloroacetophenone can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but is incompatible with oxidizing agents and bases . It’s also sensitive to moisture , which could impact its stability and efficacy. Furthermore, the compound’s solubility in different solvents could affect its action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2’-bromoacetophenone can be synthesized through the bromination of 4-chloroacetophenone. The reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide. The reaction is carried out at a temperature of around 90°C, using acetic acid as the solvent. The molar ratio of the substrate (4-chloroacetophenone) to the brominating agent is generally 1.0:1.1 .

Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-2’-bromoacetophenone can be achieved through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of reaction temperature, time, and the concentration of reagents to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2’-bromoacetophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

    Substitution Reactions: Various substituted acetophenone derivatives.

    Reduction Reactions: Corresponding alcohols.

    Oxidation Reactions: Corresponding carboxylic acids

Scientific Research Applications

4-Chloro-2’-bromoacetophenone has several applications in scientific research, including:

Comparison with Similar Compounds

    4-Chloroacetophenone: Similar in structure but lacks the bromine atom.

    2-Bromoacetophenone: Similar in structure but lacks the chlorine atom.

    4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.

Comparison: 4-Chloro-2’-bromoacetophenone is unique due to the presence of both chlorine and bromine atoms in its structure. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of both halogens allows for a wider range of chemical modifications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAYZKKEOIAALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060209
Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-38-9
Record name 2′-Bromo-4-chloroacetophenone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorophenacyl bromide
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Record name 2-Bromo-4'-chloroacetophenone
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Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Record name Bromomethyl p-chlorophenyl ketone
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Record name P-CHLOROPHENACYL BROMIDE
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Synthesis routes and methods I

Procedure details

The starting 2-amino-1-(4-chlorophenyl)ethanone hydrochloride was prepared according to the following procedure. The 1-(4-chlorophenyl)ethanone (1.0 eq.) was dissolved in glacial acetic acid (1 ml, per mmol). To this was added a slurry of pyridinium bromide perbromide (1.03 eq.) in acetic acid (1 mL per mmol). The heterogeneous mixture was stirred for 4 h at ambient temperature. After about 30 min. the mixture turned homogeneous. After pouring into ice-water a yellow precipitate was filtered off and washed with water (2×1 mL per mmol of starting ketone). Drying of the precipitate afforded 2-bromo-1-(4-chlorophenyl)ethanone in ca. 90% yield.
Quantity
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1 mL
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[Compound]
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pyridinium bromide perbromide
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ice water
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Synthesis routes and methods II

Procedure details

To a stirred, cooled solution of 4-chloroacetophenone (100 g, 0.65 mole), anhydrous ether (650 ml) and dioxane (325 ml) was added bromine (35 ml, 0.65 mole) dropwise over a period of 1.25 hours, keeping the temperature at 20° C. (±5° C.). The solution was then washed with water (3 × 1 l). The collected ether layer was dried over magnesium sulfate and the ether solution was evaporated under reduced pressure to give a solid. The solid was washed with water, collected by filtration, and air-dried to give the α-bromo-4-chloroacetophenone.
Quantity
100 g
Type
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Reaction Step One
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650 mL
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Reaction Step One
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325 mL
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35 mL
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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